1-Ethyl-3-(2-methylhydrazono)indolin-2-one
Description
Contextualization within Indolin-2-one Scaffold Chemistry
The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic structure that is considered a "privileged scaffold" in drug discovery. researchgate.netmdpi.com This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets. researchgate.netekb.egekb.eg The rigid bicyclic structure of indolin-2-one provides a stable platform for the precise spatial orientation of various functional groups, which is crucial for specific binding to proteins and enzymes.
Numerous derivatives of indolin-2-one have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties. researchgate.net A particularly successful area of application has been in the development of protein kinase inhibitors. researchgate.netekb.eg Several clinically approved anticancer drugs, such as Sunitinib and Nintedanib, are based on the indolin-2-one scaffold and function by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. researchgate.netekb.egekb.eg The C3 position of the indolin-2-one ring is a common site for substitution, allowing for the introduction of diverse side chains, like the hydrazone moiety in 1-Ethyl-3-(2-methylhydrazono)indolin-2-one, to modulate biological activity and target specificity. ekb.eg
Significance of Hydrazone Moieties in Biologically Active Molecules
The hydrazone moiety, characterized by the azomethine group (>C=N-NH-), is another critical pharmacophore that imparts significant biological activity to molecules. phytojournal.comnih.gov Hydrazones are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. wikipedia.orgrsc.org This functional group is known to be a key component in compounds exhibiting a broad spectrum of therapeutic effects.
The diverse biological activities associated with hydrazone-containing molecules include:
Antimicrobial nih.gov
Anticonvulsant phytojournal.com
Anti-inflammatory phytojournal.com
Analgesic phytojournal.com
Anticancer phytojournal.comnih.gov
Antitubercular nih.gov
Antiviral phytojournal.comnih.gov
The chemical properties of the hydrazone group, including its ability to form hydrogen bonds and its specific stereoelectronic features, contribute to its capacity to bind to various biological targets. nih.gov Furthermore, the hydrazone linkage is known to be stable at physiological pH but can be hydrolyzed under the acidic conditions found within cellular lysosomes. This pH-sensitive characteristic has been exploited in the design of drug delivery systems, such as antibody-drug conjugates (ADCs), where the hydrazone acts as a cleavable linker to release a cytotoxic drug specifically within cancer cells. wikipedia.org
Overview of Research Trajectories for this compound and Related Derivatives
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectory can be inferred from studies on closely related analogs. The general synthetic strategy for this class of compounds involves the condensation of an N-substituted isatin (B1672199) (in this case, 1-ethyl-2,3-indolinedione) with a substituted hydrazine (methylhydrazine). nih.govresearchgate.net
Research on analogous structures, where the substituents on the indolin-2-one nitrogen and the hydrazone moiety are varied, has primarily explored their potential as anticancer and antioxidant agents. nih.govresearchgate.netresearchgate.net For instance, the related compound 3-(2-Ethyl-2-phenylhydrazin-1-ylidene)indolin-2-one was synthesized by refluxing 2,3-indolinedione with 1-ethyl-1-phenylhydrazine (B1581782) in ethanol (B145695). nih.govresearchgate.net This particular derivative was evaluated for its antioxidant properties and was identified as a potent scavenger of DPPH radicals. nih.gov
The broader class of 3-hydrazinoindolin-2-one derivatives has attracted significant attention for its anticancer potential, with studies showing that these compounds can induce apoptosis in various cancer cell lines. researchgate.net The research focus is on structure-activity relationship (SAR) studies, where systematic modifications are made to the core structure to optimize potency and selectivity against specific cancer-related targets.
The table below summarizes findings from related indolin-2-one hydrazone derivatives, illustrating the common research focus on evaluating their biological activities.
| Compound Name | Key Structural Features | Investigated Biological Activity | Reference |
| 3-(2-Ethyl-2-phenylhydrazin-1-ylidene)indolin-2-one | Phenyl and ethyl groups on the hydrazone nitrogen | Antioxidant (DPPH radical scavenger) | nih.govresearchgate.net |
| N-ethylisatine-beta-thiocarbohydrazone | N-ethyl group on indolin-2-one, thiocarbohydrazone at C3 | Antiproliferative | mdpi.com |
| General 3-Hydrazinoindolin-2-one Derivatives | Varied substitutions on the indolin-2-one and hydrazone | Anticancer, induction of apoptosis | researchgate.net |
This collective research indicates a clear trajectory aimed at leveraging the combined pharmacophoric features of the indolin-2-one scaffold and the hydrazone moiety to develop novel therapeutic agents, particularly in the fields of oncology and diseases related to oxidative stress.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-3-(methyldiazenyl)indol-2-ol |
InChI |
InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)10(11(14)15)13-12-2/h4-7,15H,3H2,1-2H3 |
InChI Key |
GTYCPVCHEIYCSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of 1 Ethyl 3 2 Methylhydrazono Indolin 2 One
Retrosynthetic Analysis of the 1-Ethyl-3-(2-methylhydrazono)indolin-2-one Structure
Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify plausible starting materials. For this compound, the primary disconnection is at the C=N bond of the hydrazone. This bond can be conceptually cleaved, leading to two key precursors: 1-ethylisatin and methylhydrazine. This disconnection is synthetically viable as hydrazones are commonly formed through the condensation of a carbonyl compound with a hydrazine (B178648) derivative. reading.ac.ukorganic-chemistry.org
Further deconstruction of 1-ethylisatin by breaking the N1-ethyl bond points to isatin (B1672199) as a fundamental starting material. This suggests a synthetic strategy that involves the initial N-alkylation of isatin, followed by a condensation reaction. This stepwise approach allows for controlled introduction of the desired functional groups. mdpi.com
Precursors and Starting Materials for Indolin-2-one and Hydrazone Synthesis
The selection of appropriate starting materials is critical for an efficient synthesis. The preparation of this compound relies on readily accessible precursors for both the indolin-2-one scaffold and the hydrazone moiety.
Isatin as a Core Precursor for 3-Substituted Indolin-2-ones
Isatin, or 1H-indole-2,3-dione, is a versatile and widely used building block in the synthesis of a vast array of heterocyclic compounds, particularly 3-substituted indolin-2-ones. nih.govdergipark.org.trmdpi.com Its utility stems from the presence of two carbonyl groups, with the C3-carbonyl being highly reactive towards nucleophiles. nih.gov This reactivity makes isatin an ideal substrate for introducing various functionalities at the 3-position. nih.gov The robust and planar nature of the isatin core provides a stable framework for further chemical modifications. dergipark.org.trresearchgate.net
Methylhydrazine Reagents for Hydrazone Formation
Methylhydrazine is the key nucleophilic reagent required for the formation of the methylhydrazono group. aacrjournals.orgnih.gov Its reaction with a carbonyl group, in this case, the C3-carbonyl of an isatin derivative, leads to the formation of a hydrazone. acs.org The choice of methylhydrazine and the reaction conditions are crucial for achieving high yields and preventing the formation of unwanted side products. reading.ac.uk
Reaction Mechanisms for 3-Hydrazonoindolin-2-one Formation
The core reaction in the synthesis of the target molecule is the formation of the 3-hydrazonoindolin-2-one structure, which proceeds via a condensation reaction.
Condensation Reactions at the C3-Carbonyl of Isatin
The synthesis of 3-hydrazonoindolin-2-ones is typically achieved through the acid-catalyzed condensation of an isatin derivative with a hydrazine. nih.govnih.govmdpi.com The reaction mechanism involves the nucleophilic attack of the primary amine of the hydrazine on the electrophilic C3-carbonyl carbon of the isatin. This is followed by a proton transfer and subsequent dehydration, leading to the formation of the stable carbon-nitrogen double bond (C=N) of the hydrazone. researchgate.netresearchgate.net The reaction is often carried out in a protic solvent like ethanol (B145695) and can be facilitated by a catalytic amount of a weak acid, such as acetic acid. nih.gov
Alkylation Strategies for N1-Ethyl and N2-Methyl Introduction
The introduction of the ethyl group at the N1 position of the isatin ring and the methyl group on the exocyclic nitrogen atom can be accomplished through several alkylation strategies.
A common and direct method involves the N-alkylation of the isatin precursor before the condensation step. Isatin can be N-ethylated using an ethylating agent like ethyl bromide or ethyl iodide in the presence of a suitable base, such as calcium hydride, in a polar aprotic solvent like DMF. acs.org The resulting 1-ethylisatin is then reacted with methylhydrazine to yield this compound.
N-Alkylation of Indolin-2-one Core
The initial and crucial step in the synthesis is the introduction of an ethyl group at the N-1 position of the indolin-2-one (or isatin) scaffold. This N-alkylation is a well-established transformation for indole (B1671886) and its derivatives. nih.govmdpi.com
A common and classical approach involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent. rsc.orggoogle.com For the synthesis of the N-ethylated precursor, isatin would be treated with a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the corresponding anion. This nucleophilic anion is then quenched with an ethylating agent, typically ethyl iodide or ethyl bromide, to yield 1-ethyl-1H-indole-2,3-dione (1-ethylisatin). rsc.org
Modern methods have sought to replace harsh reagents like sodium hydride. Catalytic approaches using transition metals have gained prominence. For instance, iron-catalyzed N-alkylation of indolines (the reduced form of indolin-ones) using alcohols as alkylating agents has been reported. nih.govresearchgate.net While this would require an additional oxidation step to regenerate the isatin core, it represents a more atom-economical and potentially safer alternative. Palladium-catalyzed N-alkylation reactions have also been developed, further expanding the toolkit for this transformation. mdpi.com
Table 1: Comparison of N-Alkylation Methods for Indole/Isatin Scaffolds
| Method | Reagents | Solvent(s) | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical | Strong Base (e.g., NaH), Alkyl Halide (e.g., C₂H₅I) | DMF, THF | High yield, well-established | Use of hazardous/flammable NaH, potential side reactions rsc.orggoogle.com |
| Iron-Catalyzed | Iron Complex, Alcohol (e.g., Ethanol), H₂ Acceptor | TFE | Uses less toxic alcohols, catalytic | May require higher temperatures, substrate-specific nih.gov |
| Palladium-Catalyzed | Pd Catalyst, Chiral Ligand, Allylic Carbonates | DCE | High enantioselectivity for chiral products, mild conditions | Catalyst cost, may not be suitable for simple ethylation mdpi.com |
Alkylation of Hydrazone Nitrogen (N2)
The introduction of the methyl group on the terminal nitrogen (N2) of the hydrazone moiety is most efficiently achieved by using a pre-alkylated reagent. The primary synthetic route involves the acid-catalyzed condensation of the N-ethylated isatin precursor (1-ethylisatin) with methylhydrazine. biomedres.usmdpi.com
This reaction is a classic example of hydrazone formation from a ketone. researchgate.net The carbonyl group at the C-3 position of 1-ethylisatin is electrophilic and readily reacts with the nucleophilic methylhydrazine. The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of a Brønsted acid such as glacial acetic acid to facilitate the dehydration step. biomedres.usmdpi.com This one-step condensation directly installs the desired 2-methylhydrazono group, avoiding potential regioselectivity issues that could arise from attempting to methylate an unsubstituted hydrazone intermediate.
Optimization of Synthetic Pathways
Catalyst Systems and Reaction Conditions
The choice of catalyst is critical for both key reaction steps. For the N-alkylation of the isatin core, while the stoichiometric use of strong bases is effective, catalytic systems are preferable for larger-scale and greener processes. Iron complexes have been shown to efficiently catalyze the N-alkylation of indolines, which can then be oxidized to the desired N-alkylated isatin. nih.gov
For the hydrazone formation step, acid catalysis is standard. While mineral acids can be used, organic acids like acetic acid or trifluoroacetic acid are often preferred as they are less corrosive and can lead to cleaner reactions. biomedres.usacs.org Lewis acids have also emerged as powerful catalysts for hydrazone synthesis. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been demonstrated to significantly shorten reaction times for the hydrazonation of various carbonyl compounds. mdpi.com The optimization process would involve screening various Brønsted and Lewis acid catalysts to identify the most effective one for the specific substrate, 1-ethylisatin.
Table 2: Catalyst Systems for Hydrazone Synthesis
| Catalyst Type | Example(s) | Typical Conditions | Key Benefits | Reference |
|---|---|---|---|---|
| Brønsted Acid | Glacial Acetic Acid, TFA | Reflux in Ethanol | Readily available, effective for dehydration | biomedres.usacs.org |
| Lewis Acid | CeCl₃·7H₂O | Room Temp. in tert-butanol | Shortened reaction times, mild conditions | mdpi.com |
| None (Solvent-Free) | Heat/Grinding | Room Temp. or elevated | Green chemistry approach, minimal waste | researchgate.netrsc.org |
Scalability Considerations for this compound Synthesis
Transitioning the synthesis from a laboratory benchtop to a larger, industrial scale introduces several challenges that must be addressed. Key considerations include the safety of reagents, process efficiency, and cost-effectiveness.
The use of sodium hydride for the N-alkylation step is a significant scalability concern due to its pyrophoric nature and potential for runaway reactions, especially in solvents like DMF. rsc.org Alternative, safer protocols using catalytic systems or weaker bases like potassium carbonate would be highly desirable for large-scale production. asianpubs.org
Furthermore, purification methods must be considered. While column chromatography is common in the lab, it is often impractical and costly on a large scale. nih.gov Developing conditions that yield a product of high purity that can be isolated by simple filtration and washing is a key goal for a scalable synthesis. Reports of gram-scale synthesis of related indolin-2-one derivatives suggest that with careful optimization of reaction conditions, efficient scale-up is achievable. nih.govmdpi.com
Spectroscopic and Structural Elucidation of 1 Ethyl 3 2 Methylhydrazono Indolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data from ¹H NMR, ¹³C NMR, and 2D-NMR studies for 1-Ethyl-3-(2-methylhydrazono)indolin-2-one are not available in the reviewed literature. Such data would be essential for the definitive assignment of the chemical structure and conformation of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Specific ¹H NMR chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within this compound have not been reported in published studies. This information is critical for confirming the arrangement of hydrogen atoms in the ethyl group, the methylhydrazono moiety, and the aromatic ring of the indolin-2-one core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
Published ¹³C NMR data, which would identify the chemical environment of each carbon atom in the molecule, could not be located. This includes expected signals for the carbonyl carbon, the aromatic carbons, the imine carbon, and the carbons of the ethyl and methyl groups.
Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)
There are no available reports on the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These advanced analyses are necessary to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure.
Mass Spectrometry (MS)
While mass spectrometry is a standard technique for molecular weight determination and structural analysis, specific high-resolution mass spectrometry data and detailed fragmentation pattern analysis for this compound are not present in the surveyed scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published high-resolution mass spectrometry data was found, which would provide the exact mass of the molecule and thus confirm its elemental composition.
Fragmentation Patterns for Structural Confirmation
A detailed analysis of the fragmentation patterns of this compound under mass spectrometry conditions has not been reported. Such an analysis would involve identifying the characteristic fragment ions produced, which serves to corroborate the proposed molecular structure by revealing how the molecule breaks apart under energetic conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific experimental IR data for this compound is available.
Carbonyl Vibrational Frequencies (C=O)
Specific vibrational frequencies for the C=O group in this compound have not been reported.
Hydrazone Vibrational Frequencies (C=N, N-H)
Specific vibrational frequencies for the C=N and N-H groups in this compound have not been reported.
X-ray Crystallography for Solid-State Molecular Architecture
A crystal structure for this compound has not been published.
Bond Lengths and Angles Analysis
Without a solved crystal structure, a detailed analysis of bond lengths and angles is not possible.
Conformation and Torsion Angles
Conformational analysis and specific torsion angles are dependent on crystallographic data, which is unavailable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Vis absorption spectra for this compound have been found in the searched literature, preventing the analysis of its electronic transitions.
Chemical Reactivity and Transformations of 1 Ethyl 3 2 Methylhydrazono Indolin 2 One
Tautomerism and Isomerism
Tautomerism and isomerism are fundamental concepts that describe the structural versatility of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one. These phenomena influence its physical, chemical, and biological properties.
The indolin-2-one ring system possesses a lactam (a cyclic amide) functionality, which can exhibit keto-enol tautomerism. The keto form, characterized by the carbonyl group (C=O) at the C2 position, is generally the more stable and predominant tautomer under standard conditions. libretexts.org This stability is largely due to the greater bond energy of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
However, the enol form, 1-Ethyl-3-(2-methylhydrazono)-1H-indol-2-ol, can be formed through the migration of a proton from the nitrogen atom of the hydrazone moiety to the carbonyl oxygen, resulting in a hydroxyl group and a C=C double bond within the five-membered ring. The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH. mdpi.com In certain contexts, particularly in reactions where the enol form is selectively trapped, its transient existence becomes significant.
| Tautomer | Key Structural Feature | Relative Stability |
| Keto Form | C=O at C2 position | More stable, predominant |
| Enol Form | OH at C2, C=C in the ring | Less stable, transient |
The carbon-nitrogen double bond (C=N) of the hydrazone group is rigid, preventing free rotation and thus giving rise to geometric isomerism. This results in the existence of two possible stereoisomers: the E (entgegen) and Z (zusammen) isomers. The designation of these isomers is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond.
For this compound, the substituents on the carbon atom are the indolin-2-one ring and a lone pair, while the substituents on the nitrogen atom are the methylamino group and a lone pair. The relative orientation of the higher-priority groups on each atom of the double bond determines whether the isomer is E or Z. The interconversion between these isomers can often be achieved through photochemical or thermal means. The specific isomer that is preferentially formed during synthesis can depend on the reaction conditions and the steric and electronic nature of the substituents.
Reactions Involving the Hydrazone Moiety
The hydrazone moiety is a versatile functional group that serves as a key site for various chemical transformations, enabling the structural elaboration of the parent molecule.
The carbon atom of the C=N double bond in the hydrazone is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl carbon. A variety of nucleophiles can add across the C=N bond, leading to the formation of new single bonds. For instance, the addition of organometallic reagents or cyanide could potentially lead to the formation of more complex substituted indolin-2-one derivatives. The initial addition product would be a hydrazine (B178648) derivative, which could undergo further reactions.
The hydrazone functionality is a valuable precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions can occur if a suitable reactive group is present elsewhere in the molecule or is introduced. For example, if a substituent on the N-ethyl group or the indolin-2-one ring contains a suitable electrophilic or nucleophilic center, it could potentially react with the hydrazone to form a new ring.
Furthermore, intermolecular cyclization reactions with bifunctional reagents can lead to the construction of novel heterocyclic rings fused to the indolin-2-one core. For instance, reaction with β-dicarbonyl compounds or α,β-unsaturated ketones could provide access to pyrazole (B372694) or pyrazoline derivatives, respectively. The synthesis of related compounds often involves the reaction of an isatin (B1672199) derivative with a hydrazine, which highlights the potential for the hydrazone to be involved in further cyclization steps to build complex molecular architectures. nih.govresearchgate.net
Reactivity of the Indolin-2-one Ring System
The indolin-2-one ring itself is a reactive entity, with several sites amenable to chemical modification. The presence of the electron-withdrawing carbonyl group activates the aromatic ring and the adjacent methylene (B1212753) group (if present) to certain reactions.
The aromatic portion of the indolin-2-one ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution (typically at C5 or C7) is directed by the activating/deactivating nature of the substituents already present on the ring.
The carbonyl group at the C2 position can undergo typical carbonyl reactions, although its reactivity is somewhat attenuated due to its inclusion in the amide (lactam) system. Nevertheless, it can be susceptible to reduction or reaction with powerful nucleophiles under forcing conditions.
Electrophilic Aromatic Substitution Reactions
No specific studies on the electrophilic aromatic substitution reactions of this compound have been reported. In principle, the benzene (B151609) ring of the indolin-2-one core is susceptible to electrophilic attack. The outcome of such reactions would be directed by the activating or deactivating nature of the substituents on the ring. The ethyl group at the N1 position is an activating group, while the amide carbonyl and the hydrazono group at the C3 position are deactivating. The interplay of these electronic effects would determine the regioselectivity of any potential electrophilic substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Indolin-2-one Ring
| Position | Electronic Effect of Substituents | Predicted Reactivity |
| C4 | Ortho to deactivating group, meta to activating group | Moderately deactivated |
| C5 | Para to deactivating group, meta to activating group | Deactivated |
| C6 | Meta to deactivating group, para to activating group | Less deactivated |
| C7 | Ortho to activating group, meta to deactivating group | Activated |
Note: This table is predictive and not based on experimental data for this compound.
Nucleophilic Substitutions on the Ring
There is no available research detailing nucleophilic substitutions on the aromatic ring of this compound. Generally, nucleophilic aromatic substitution is less common for electron-rich aromatic rings unless activated by strong electron-withdrawing groups or under specific reaction conditions.
Derivatization Potential for Library Synthesis
While there is no specific information on the use of this compound in library synthesis, the isatin hydrazone scaffold is a common motif in the generation of compound libraries for biological screening. The derivatization of isatin hydrazones can be achieved through several approaches:
Modification of the hydrazone moiety: The nitrogen of the hydrazone can potentially be alkylated or acylated. Furthermore, the hydrazone can undergo condensation reactions with various aldehydes and ketones to generate a diverse range of derivatives.
Substitution on the aromatic ring: If suitable functional groups are present on the aromatic ring of the indolin-2-one core, these can be modified using standard organic reactions to create a library of analogs.
Variation of the N1-substituent: Synthesis of analogs with different substituents at the N1 position of the indolin-2-one ring is a common strategy in medicinal chemistry to explore the structure-activity relationship.
Table 2: Potential Derivatization Sites of the this compound Scaffold for Library Synthesis
| Derivatization Site | Potential Reactions | Resulting Functionality |
| Hydrazone Nitrogen | Alkylation, Acylation | Substituted Hydrazones |
| Hydrazone C=N bond | Condensation with Carbonyls | Extended Conjugated Systems |
| Aromatic Ring (if functionalized) | Cross-coupling, Nucleophilic Substitution | Varied Ring Substituents |
| N1-Position | Synthesis with different N-alkyl/aryl groups | Diverse N1-Substituted Analogs |
Note: This table outlines theoretical derivatization possibilities and is not based on experimentally verified reactions for this compound.
Biological Activity and Mechanistic Studies of 1 Ethyl 3 2 Methylhydrazono Indolin 2 One and Analogues in Vitro
Anti-Inflammatory Activities
Derivatives of the indolin-2-one structure have demonstrated notable anti-inflammatory properties in preclinical studies. These effects are attributed to their ability to modulate key pathways and mediators involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. mdpi.com Studies on indolin-2-one derivatives have shown their capacity to inhibit this process. For instance, the analogue 3-(3-hydroxyphenyl)-indolin-2-one was found to effectively inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition of iNOS mRNA expression correlates with the observed reduction in NO, indicating that the compound's anti-inflammatory activity occurs at the transcriptional level. nih.gov The ability to suppress NO production is a key indicator of the anti-inflammatory potential of this class of compounds. researchgate.netaditum.orgresearchgate.net
Modulation of Cytokine Production (e.g., TNF-α, IL-6) in Macrophages
Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are pivotal in initiating and sustaining inflammatory responses. nih.govnih.govplos.org Research has demonstrated that indolin-2-one derivatives can significantly suppress the production of these cytokines. In studies using LPS-stimulated RAW264.7 macrophages, treatment with 3-(3-hydroxyphenyl)-indolin-2-one resulted in a concentration-dependent decrease in the secretion and mRNA expression of both TNF-α and IL-6. nih.gov This dual action on both protein and gene expression levels underscores a comprehensive modulatory effect on key inflammatory signaling molecules. nih.gov
| Compound Analogue | Cell Line | Stimulant | Effect on TNF-α | Effect on IL-6 | Reference |
|---|---|---|---|---|---|
| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 Macrophages | LPS | Suppressed production and mRNA expression | Suppressed production and mRNA expression | nih.gov |
Effects on Signaling Pathways Related to Inflammation
The anti-inflammatory effects of indolin-2-one derivatives are underpinned by their interaction with critical intracellular signaling pathways. Studies have revealed that these compounds can attenuate inflammation by regulating the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling cascades in RAW264.7 cells. nih.gov Specifically, the analogue 3-(3-hydroxyphenyl)-indolin-2-one was shown to strongly inhibit the phosphorylation of Akt, MAPKs (including JNK, ERK, and p38), and components of the NF-κB pathway. nih.gov This includes the suppression of IκBα phosphorylation and degradation, as well as p65 phosphorylation, which are crucial steps for the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. nih.gov
Anticancer and Antiproliferative Activities
The indolin-2-one core is a privileged scaffold in the design of anticancer agents, particularly those targeting kinases involved in tumor growth and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs) (e.g., VEGFRs)
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key receptor tyrosine kinases that mediate angiogenesis, a process essential for tumor growth and metastasis. nih.govsemanticscholar.org The indolin-2-one structure is central to several potent VEGFR inhibitors. nih.govdrugs.com These compounds function by targeting the ATP-binding site within the kinase domain of VEGFRs, particularly VEGFR-2 (also known as KDR or Flk-1), thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.govmedchemexpress.com The development of 3-substituted indolin-2-ones has yielded specific and potent inhibitors of VEGFR-2, highlighting their potential to disrupt tumor-induced angiogenesis. nih.govnih.gov
Induction of Apoptosis Pathways
Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Studies on hydrazono-indolin-2-one analogues have shown significant pro-apoptotic activity in cancer cell lines. nih.gov One such compound, 3-(((1-Propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one, demonstrated potent effects against MCF-7 breast cancer cells. nih.gov Its mechanism involves the modulation of key proteins in the apoptotic cascade. The compound was found to increase the expression of pro-apoptotic proteins such as Bax and Cytochrome C, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of Cytochrome C, which in turn activates the caspase cascade. nih.govnih.gov The study confirmed a significant increase in the activity of initiator caspase-9 and executioner caspase-3, culminating in apoptosis. nih.gov
| Compound Analogue | Cell Line | Effect on Apoptotic Markers | Reference |
|---|---|---|---|
| 3-(((1-Propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one | MCF-7 (Breast Cancer) | Increased Caspase-3 expression | nih.gov |
| Increased Caspase-9 expression | |||
| Decreased Bcl-2 expression | |||
| Increased Bax expression | |||
| Increased Cytochrome C expression |
Cell Cycle Arrest Mechanisms (e.g., G1/S, G2/M phase arrest)
Derivatives of the indolin-2-one scaffold have been identified as potent modulators of the cell cycle, a critical process in cancer cell proliferation. Studies on various analogues reveal that these compounds can induce cell cycle arrest at different phases, primarily the G2/M and G1/S transitions, thereby inhibiting the division of cancer cells.
For instance, certain novel [(3-indolylmethylene)hydrazono]indolin-2-one hybrids have been shown to disrupt the cell cycle in MCF-7 breast cancer cells. One particularly active N-propylindole derivative demonstrated a significant decrease in the cell population during the G2/M phase. nih.gov This arrest is often a precursor to apoptosis, or programmed cell death. nih.gov The mechanism of G2/M arrest by indolin-2-one analogues can be linked to the inhibition of key regulatory proteins. Some indirubin-3′-oxime, a dimer of isatin (B1672199) (a core component of indolin-2-one), potently inhibits cyclin-dependent kinases (CDKs) such as CDK1, CDK2, and CDK5, which are essential for cell cycle progression, leading to arrest in the G2/M phase. nih.gov
Other related indole (B1671886) derivatives have been found to induce a biphasic cell cycle arrest in A549 human lung cancer cells. nih.gov At lower concentrations, these compounds can cause an arrest in the G0/G1 phase by activating specific signaling pathways like the JNK/p53/p21 pathway. nih.gov However, at higher concentrations, the same compounds can arrest the cell cycle at the G2/M phase, often through the inhibition of tubulin polymerization and modulation of other pathways like Akt signaling. nih.gov This dual-phase activity highlights the complex and concentration-dependent effects these molecules can have on cancer cells. The induction of G2/M arrest has also been observed in human bladder cancer T24 cells and cervical cancer SiHa cells treated with related compounds, further underscoring this as a common mechanism of action for this class of molecules. mdpi.commdpi.com
In Vitro Cytotoxicity Against Specific Cancer Cell Lines (e.g., A549, MCF-7, HCT-116, WiDr)
Analogues of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one have demonstrated significant cytotoxic activity against a range of human cancer cell lines in vitro. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cancer cell population.
Research has shown that hybrids merging indole and 3-hydrazinoindolin-2-one scaffolds possess potent anti-proliferative effects. For example, various derivatives have been tested against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and colon carcinoma (HCT-116) cell lines. nih.gov One N-propylindole derivative was particularly effective against MCF-7 cells, with an IC50 value of 1.04 µM. nih.gov Another study focusing on bis-isatin hydrazones reported IC50 values of 1.84 µM and 3.31 µM against MCF-7 and HCT-116 cells, respectively. nih.gov
Furthermore, 1-benzyl-5-bromoindolin-2-one derivatives connected to a 4-arylthiazole moiety have been assessed against breast (MCF-7) and lung (A-549) cancer cells. mdpi.com Within this series, two compounds showed potent activity against MCF-7 cells, with IC50 values of 7.17 µM and 2.93 µM. mdpi.com Other related heterocyclic structures, such as thieno[2,3-d]pyrimidine (B153573) derivatives, have also exhibited broad-spectrum cytotoxicity against A549, HCT-116, and MCF-7 cell lines, with some compounds showing significantly greater potency than the reference drug gefitinib. researchgate.net
| Compound Analogue | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| N-propylindole-hydrazonoindolin-2-one (6n) | MCF-7 (Breast) | 1.04 | nih.gov |
| Bis-isatin hydrazone (V) | MCF-7 (Breast) | 1.84 | nih.gov |
| Bis-isatin hydrazone (V) | HCT-116 (Colon) | 3.31 | nih.gov |
| 1-Benzyl-5-bromoindolin-2-one-arylthiazole (7c) | MCF-7 (Breast) | 7.17 | mdpi.com |
| 1-Benzyl-5-bromoindolin-2-one-arylthiazole (7d) | MCF-7 (Breast) | 2.93 | mdpi.com |
| Thieno[2,3-d]pyrimidine derivative (1e) | A549 (Lung) | 0.00279 | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative (1e) | HCT-116 (Colon) | 0.00669 | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative (1e) | MCF-7 (Breast) | 0.00421 | researchgate.net |
Anti-angiogenic Properties in Cellular Models
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Compounds that can inhibit angiogenesis are therefore of significant interest in cancer therapy. The indolin-2-one scaffold is a key feature in several known angiogenesis inhibitors.
Studies on substituted (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-one analogs, which are structurally related to indolin-2-ones, have demonstrated their anti-angiogenic potential. nih.gov The activity of these compounds was evaluated using Human Umbilical Vein Endothelial Cells (HUVECs), a standard cellular model for studying angiogenesis. The assays included in vitro cell migration "scratch" assays and tubule formation assays in Matrigel, which mimic key steps of the angiogenic process. nih.gov Several analogues were identified as potent angiogenesis inhibitors at non-toxic concentrations. nih.gov
The mechanism of anti-angiogenic action for some of these compounds involves the inhibition of specific molecular targets. For example, certain 1-benzyl-5-bromoindolin-2-one derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that mediates pro-angiogenic signals. mdpi.com Two such derivatives displayed significant VEGFR-2 inhibitory activity with IC50 values of 0.728 µM and 0.503 µM. mdpi.com Another target identified for related analogues is the cell surface hydroquinone (B1673460) oxidase (ENOX1), an enzyme implicated in tumor angiogenesis. nih.gov The identification of a potent anti-angiogenic ENOX1 inhibitor from a series of quinuclidine (B89598) analogues further supports the potential of the broader indolin-2-one class in targeting angiogenesis. nih.gov
Antimicrobial Activities
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Indolin-2-one derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
A number of newly synthesized heterocyclic compounds incorporating the indolin-2-one moiety have been screened for their antibacterial properties. nih.gov These screenings have tested activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria including Escherichia coli and Shigella flexneri. nih.gov One particular furanone derivative incorporating the indolin-2-one moiety was found to be as potent as the antibiotic chloramphenicol (B1208) against E. coli, with a MIC of 2.5 µg/mL. nih.gov
Another study on indolin-2-one nitroimidazole hybrids confirmed excellent MIC values against a panel of pathogenic bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with MICs ranging from 0.13 to 2.5 µM. nih.gov It was noted, however, that even minor structural changes could impact the spectrum of activity, with some derivatives losing efficacy against Gram-negative strains, suggesting that uptake of the drug is a critical factor. nih.gov In general, many antimicrobial agents tend to be more potent against Gram-positive bacteria due to the structural differences in the bacterial cell wall; the outer membrane of Gram-negative bacteria often acts as a significant permeability barrier. plos.org
| Compound Analogue | Bacterial Strain | Type | MIC | Source |
|---|---|---|---|---|
| Furanone-indolin-2-one (8j) | Escherichia coli | Gram-Negative | 2.5 µg/mL | nih.gov |
| Indolin-2-one nitroimidazole (1) | Staphylococcus aureus | Gram-Positive | 0.13-2.5 µM | nih.gov |
| Indolin-2-one nitroimidazole (1) | Escherichia coli | Gram-Negative | 0.13-2.5 µM | nih.gov |
| Indolin-2-one nitroimidazole (1) | Pseudomonas aeruginosa | Gram-Negative | 0.13-2.5 µM | nih.gov |
Antifungal Properties
In addition to antibacterial activity, the indolin-2-one scaffold has been explored for its antifungal properties. Research has demonstrated that derivatives of this compound can inhibit the growth of various pathogenic and saprophytic fungi.
Screening of indolin-2-one derivatives has shown activity against fungi such as Aspergillus flavus and Candida albicans. nih.gov More detailed studies on 3-benzylideneindolin-2-one, a related compound, have revealed consistent fungicidal activity against a broad spectrum of clinically relevant dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.govresearchgate.net This compound was effective against 30 clinical isolates, including species of Trichophyton, Microsporum, and Epidermophyton. nih.govresearchgate.net The Minimum Inhibitory Concentrations (MICs) against these dermatophytes ranged from 0.25 to 8 mg/L, with Minimum Fungicidal Concentrations (MFCs) ranging from 1 to 32 mg/L. nih.govresearchgate.net The fungicidal effect, confirmed by time-kill assays, was found to be concentration-dependent. nih.govresearchgate.net
| Compound Analogue | Fungal Strain | MIC | MFC | Source |
|---|---|---|---|---|
| 3-Benzylideneindolin-2-one | Dermatophyte species | 0.25 - 8 mg/L | 1 - 32 mg/L | nih.govresearchgate.net |
| Indolin-2-one derivatives | Aspergillus flavus | Data not specified | Data not specified | nih.gov |
| Indolin-2-one derivatives | Candida albicans | Data not specified | Data not specified | nih.gov |
Mechanisms of Antimicrobial Action (e.g., Membrane disruption, enzyme inhibition)
Understanding the mechanism of action (MoA) is crucial for the development of new antimicrobial drugs. For indolin-2-one derivatives, research points towards multiple potential mechanisms.
A significant study on indolin-2-one nitroimidazole hybrids suggested an unexpected dual mode of action against aerobic bacteria. nih.gov While nitroimidazoles like metronidazole (B1676534) typically require anaerobic conditions to form reactive radicals that damage DNA, these hybrids were potent against aerobic bacteria. nih.gov Whole proteome analysis of S. aureus treated with one such compound revealed an upregulation of proteins associated with bacteriophages, which is indicative of DNA damage. nih.gov This suggests that in vivo reduction of the nitro group leads to the formation of reactive radicals that can damage bacterial DNA and proteins even in the presence of oxygen, representing a distinct MoA from traditional nitroimidazoles. nih.gov Other potential intracellular targets for heterocyclic antimicrobials include enzymes essential for bacterial survival, such as DNA gyrase. mdpi.com While not directly demonstrated for this compound, enzyme inhibition remains a plausible mechanism for this class of compounds.
Structure Activity Relationship Sar Studies of 1 Ethyl 3 2 Methylhydrazono Indolin 2 One Analogues
Influence of N1-Ethyl Substitution on Biological Potency and Selectivity
The substitution at the N1 position of the indolin-2-one ring is a critical determinant of the biological activity of its derivatives. While direct studies isolating the specific impact of the N1-ethyl group in 1-Ethyl-3-(2-methylhydrazono)indolin-2-one are not extensively detailed in the reviewed literature, broader research on N-alkylation of indolin-2-one scaffolds provides valuable insights.
In studies of related [(3-indolylmethylene)hydrazono]indolin-2-ones, N-alkylation of the isatin (B1672199) moiety has been explored to assess its impact on anti-proliferative activity. For instance, a series of hybrids with N-methyl, N-propyl, and N-benzyl substitutions on the indolin-2-one nitrogen were synthesized and evaluated. nih.gov The findings suggest that N-alkylation can modulate the cytotoxic effects of these compounds. However, in that particular study, it was noted that N-propyl substitution on a connected indole (B1671886) moiety was more advantageous for anti-proliferative activity than substitution on the indolin-2-one group itself. nih.gov
Another study on isatin-hydrazone derivatives revealed that the replacement of the N-hydrogen at position 1 with methyl or benzyl (B1604629) groups can noticeably enhance the activity against certain cancer cell lines, such as HepG2 and Jurkat. nih.gov This suggests that the presence of a small alkyl or a larger benzyl group at the N1 position can be beneficial for potency.
While these findings point towards the importance of the N1 substituent, a direct comparative analysis of an N1-ethyl group versus an unsubstituted N1-H or other N-alkyl groups in the context of this compound would be necessary to conclusively determine its specific contribution to potency and selectivity. The optimal size and lipophilicity of the N1-substituent likely play a crucial role in the compound's interaction with its biological target.
Impact of the 2-Methylhydrazine Moiety on Activity Profiles
The hydrazone linkage and the moieties attached to it are central to the biological activity of this class of compounds. The 2-methylhydrazine portion of this compound introduces a specific structural feature whose impact requires careful consideration.
Research on the nucleophilic reactivities of hydrazines indicates that methyl groups can influence the reactivity of the hydrazine (B178648) core. Specifically, methyl groups have been shown to increase the reactivities of the α-position of hydrazines while decreasing the reactivities of the β-position. acs.org This alteration in electronic properties could affect the binding affinity of the molecule to its target.
In the broader context of hydrazone derivatives, the entire hydrazone scaffold (-C=N-NH-) is recognized as a pharmacophore with significant biological potential, contributing to a wide array of activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govmaterialsciencejournal.org The specific contribution of the methyl group in the 2-methylhydrazine moiety of the title compound is not explicitly detailed in the available literature, which tends to focus more on the groups attached to the other side of the hydrazone linker. Further studies would be needed to elucidate the precise role of this methyl group in modulating the activity profile of these analogues.
Role of Substituents on the Indolin-2-one Ring (e.g., Halogens, Methoxy (B1213986) groups)
Substitutions on the aromatic ring of the indolin-2-one core have been extensively studied and are known to significantly influence the biological potency of the resulting analogues.
Halogen substituents, in particular, have been shown to be beneficial for the anti-proliferative activity of hydrazonoindolin-2-one derivatives. In one study, it was found that grafting a 5-chloro substituent was more advantageous for activity compared to unsubstituted or 5-bromo substituted moieties. nih.gov For example, the compound 5-Chloro-3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one demonstrated potent anti-proliferative activity. nih.gov Similarly, another study on isatin-hydrazones highlighted that halogen substituents at the 2,6-position of a connected C-ring resulted in the most potent derivatives. acs.orgresearchgate.net
The introduction of a chlorine atom at the 5-position of the isatin ring in a series of [(3-indolylmethylene)hydrazono]indolin-2-ones also led to compounds with moderate cytotoxic activity. nih.gov The electronic and steric properties of these halogen substituents can alter the molecule's interaction with its target, potentially leading to enhanced binding and efficacy.
Methoxy groups are another common substituent explored in SAR studies. In some isatin-based hydrazone derivatives, the presence of a methoxy group on an attached phenyl ring has been investigated, showing that its position can influence the compound's activity. plos.org
The following table summarizes the impact of various substituents on the indolin-2-one ring from different studies on related analogues:
| Substituent | Position | Observed Effect on Biological Activity | Reference Compound Example | IC50 (µM, where applicable) |
| 5-Chloro | 5 | Enhanced anti-proliferative activity | 5-Chloro-3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one | 2.53 (average) nih.gov |
| 5-Bromo | 5 | Less beneficial than 5-chloro | 5-Bromo-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | - |
| Halogens (general) | Various | Generally increase potency | 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one | - nih.gov |
Note: The IC50 values are for the specific compounds cited and may not be directly comparable across different studies and cell lines.
Effects of Structural Modifications on the Hydrazone Linker
The stability of the hydrazone linker is also a critical factor. Acylhydrazone linkers, for instance, are known to be pH-sensitive, being more stable at neutral pH and more labile at lower pH, which is a property exploited in drug delivery systems to release the active compound in the acidic environment of lysosomes. The specific hydrazone in this compound is not an acylhydrazone, and its stability profile would be different.
In the design of more complex molecules like antibody-drug conjugates, the length and flexibility of the linker are crucial. Studies have shown that longer, more flexible linkers can sometimes lead to greater activity, although this is not a universal rule and is highly dependent on the specific drug and target. researchgate.netrsc.org For smaller molecules like the indolin-2-one analogues, the hydrazone linker provides a certain degree of rotational freedom, and its interaction with the target can be influenced by the steric and electronic nature of the groups attached to it. For example, replacing a phenyl ring with a thiazolyl or pyrazolyl ring on the other side of the hydrazone linker has been shown to be a successful strategy in enhancing the anti-proliferative activity of hydrazonoindolin-2-ones. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts.
QSAR models are built using a variety of physicochemical descriptors that numerically represent different aspects of a molecule's structure. These descriptors can be broadly categorized as:
Topological descriptors: These describe the connectivity and shape of the molecule, such as the number of atoms, bonds, and rings. Examples include the Wiener index and molecular connectivity indices.
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. These can be crucial for understanding electrostatic interactions with a target.
Steric descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and ovality.
Hydrophobic descriptors: The most common is logP, which describes the lipophilicity of the molecule and is important for cell membrane permeability and binding to hydrophobic pockets in a target protein.
In a QSAR study on benzothiazole (B30560) hydrazone derivatives as Bcl-XL inhibitors, important descriptors included the number of thiazole (B1198619) rings (nThiazoles), the number of hydroxyl groups (nROH), and various 2D and 3D descriptors related to the molecule's electronic and geometric properties. benthamdirect.com For a series of antimicrobial hydrazones, descriptors such as Atom count (AC) and Maximal projection area (MAPA) were found to be significant. researchgate.net
The following table provides examples of physicochemical descriptors that are often used in QSAR studies of bioactive molecules:
| Descriptor Class | Descriptor Example | Description |
| Topological | Wiener Index | A measure of the compactness of a molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of a molecule. |
| Steric | Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Quantum Chemical | HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |
The specific descriptors that correlate with the activity of this compound analogues would need to be determined through a dedicated QSAR study on a series of these compounds with measured biological activities.
The reliability and predictive power of a QSAR model must be rigorously validated using various statistical methods. Validation is crucial to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. mdpi.comnih.gov
Internal Validation: This assesses the robustness of the model using the same dataset it was trained on. Common techniques include:
Leave-One-Out Cross-Validation (LOO-CV): A single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The cross-validated correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model.
Leave-Many-Out Cross-Validation: Similar to LOO-CV, but multiple compounds are left out at each iteration.
External Validation: This is a more stringent test of the model's predictive ability, where the model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development.
Key statistical parameters used in QSAR model validation are summarized in the table below:
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external set) | Measures the predictive power of the model for an external test set. | > 0.6 |
| F-test | A statistical test of the overall significance of the regression model. | High value |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |
A robust QSAR model for this compound analogues would require high values for R², Q², and R²pred, along with a low RMSE, indicating a statistically significant and predictive relationship between the chosen descriptors and the biological activity. benthamdirect.comnih.gov
Elucidation of Key Pharmacophoric Elements
The specific chemical scaffold of this compound presents several key areas for modification to probe its structure-activity relationship (SAR) and define the essential pharmacophoric elements responsible for its biological activity. SAR studies on analogues of this compound and related hydrazonoindolin-2-one derivatives have shed light on the structural requirements for optimal interaction with biological targets, primarily in the context of anticancer activity. The core structure can be dissected into three main regions: the N1-substituted indolin-2-one core, the C3-hydrazono linker, and the terminal substituent on the hydrazone nitrogen.
The indolin-2-one nucleus is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases. mdpi.com This interaction typically involves the formation of hydrogen bonds between the lactam N-H and C=O groups of the indolin-2-one ring and the hinge region of the kinase. mdpi.com
The Role of the N1-Substituent on the Indolin-2-one Core
Alkylation at the N1 position of the indolin-2-one ring has been shown to be a viable strategy for modulating the biological activity of this class of compounds. While an unsubstituted N-H can act as a hydrogen bond donor, introducing an alkyl group, such as the ethyl group in this compound, can influence the molecule's lipophilicity, solubility, and steric interactions within the binding pocket.
The Significance of the C3-Hydrazono Moiety
The hydrazono moiety at the C3 position is a critical linker and a key element of the pharmacophore. This group is involved in maintaining the planarity of the conjugated system and participates in electronic interactions. The C=N double bond and the adjacent N-H group of the hydrazone can act as both hydrogen bond acceptors and donors, respectively, forming crucial interactions with receptor sites.
The substitution pattern on the hydrazone linker is a major determinant of biological activity. In this compound, the presence of a methyl group on the terminal nitrogen of the hydrazone is a specific modification. While direct SAR studies on the variation of this methyl group for the title compound are not extensively available, broader studies on 3-hydrazonoindolin-2-one derivatives provide valuable insights. For example, in a series of novel [(3-indolylmethylene)hydrazono]indolin-2-ones, modifications on the terminal part of the hydrazone linker led to significant variations in pro-apoptotic activity. nih.gov
Interactive Data Table of Selected Analogues
The following table summarizes the structure-activity relationship data for a series of N1-substituted 3-(indolylmethylene)hydrazono]indolin-2-one analogues, which provides insight into the importance of the N1-substituent. The data is extracted from a study on apoptotic anti-proliferative agents. nih.gov
| Compound | N1-Substituent (R1) | Substituent on Indolin-2-one (R2) | N-Substituent on Indole (R3) | IC50 (µM) on MCF-7 Cells |
|---|---|---|---|---|
| Analogue 1 | H | H | H | >50 |
| Analogue 2 | H | H | Methyl | 10.35 |
| Analogue 3 | H | H | Ethyl | 7.72 |
| Analogue 4 | H | H | Propyl | 3.58 |
| Analogue 5 | H | 5-Bromo | H | 15.42 |
| Analogue 6 | H | 5-Bromo | Propyl | 1.04 |
Data sourced from a study on [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents. nih.gov The table illustrates the impact of N-alkylation on the indole ring attached to the hydrazone, which is analogous to substitution on the hydrazone nitrogen of the title compound, and substitutions on the indolin-2-one core.
From the data, it is evident that the introduction and elongation of an alkyl chain on the nitrogen of the terminal indole ring significantly enhances the cytotoxic activity against the MCF-7 breast cancer cell line. A similar trend can be inferred for the importance of the N1-ethyl group on the indolin-2-one core of the title compound.
An N1-ethyl substituted indolin-2-one core: This unit serves as a crucial anchor, with the lactam group participating in hydrogen bonding with the target's hinge region and the N1-ethyl group likely fitting into a hydrophobic pocket.
A C3-hydrazono linker: This planar moiety correctly orients the substituent groups for optimal interaction and can participate in hydrogen bonding.
A terminal N-methyl group: This small alkyl group on the hydrazone nitrogen likely contributes to hydrophobic interactions and modulates the electronic properties of the hydrazone linker.
Systematic modifications of these key elements are essential for the rational design of more potent analogues.
Computational Chemistry and Molecular Modeling of 1 Ethyl 3 2 Methylhydrazono Indolin 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed using a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry and to calculate various electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's lowest energy conformation.
The reactivity of the molecule can be understood through global reactivity descriptors, which are calculated from the energies of the frontier molecular orbitals. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.5 |
| Global Electrophilicity Index (ω) | 2.45 |
Note: These values are representative and derived from DFT calculations on similar isatin (B1672199) derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is typically localized on the hydrazono and indolinone portions, while the LUMO is distributed over the indolinone ring system.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying the electrophilic and nucleophilic sites. In the MEP of this compound, regions of negative potential (typically colored red) are found around the oxygen and nitrogen atoms, indicating their nucleophilic character. Regions of positive potential (blue) are generally located around the hydrogen atoms.
Table 2: Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 |
| LUMO | -1.0 |
| HOMO-LUMO Gap | 5.0 |
Note: These values are representative and based on DFT calculations for analogous structures.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions.
MD simulations can explore the conformational landscape of this compound, revealing its preferred shapes and the flexibility of its various parts. The ethyl group and the methylhydrazono side chain can exhibit rotational freedom, leading to different conformers. By simulating the molecule in a solvent, such as water, a more realistic representation of its behavior in a biological environment can be obtained. The analysis of the simulation trajectory can identify the most stable conformations and the energy barriers between them.
MD simulations are particularly useful for studying how this compound interacts with biological macromolecules, such as proteins or DNA. nih.gov These simulations can reveal the key intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. By observing the stability of these interactions over time, researchers can assess the binding affinity and the potential mechanism of action of the compound. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a target protein. researchgate.net
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. researchgate.net The results of molecular docking can identify potential biological targets and provide a basis for designing more potent and selective analogs. For isatin derivatives, common targets for docking studies include kinases and other enzymes involved in cell signaling pathways. tandfonline.com The binding interactions typically involve hydrogen bonds with key amino acid residues in the active site, as well as hydrophobic interactions. nih.govnih.gov
Table 3: Representative Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| VEGFR-2 | -8.5 | Cys919, Asp1046 |
| COX-2 | -7.9 | Arg120, Tyr355 |
| HIV-1 Integrase | -9.2 | Asp64, Glu152 |
Note: These results are hypothetical and based on docking studies of similar isatin derivatives against various biological targets. researchgate.nettandfonline.com
Prediction of Binding Modes and Affinities with Receptor Proteins
In the absence of specific studies on this compound, it is not possible to provide a data table of its predicted binding modes and affinities with specific receptor proteins. Typically, molecular docking simulations would be employed to predict how this molecule might bind to the active site of a protein target. The results would include binding energy scores (often in kcal/mol), which indicate the predicted affinity of the compound for the protein. Different docking programs might yield slightly different results, and these are often compared to a known inhibitor (a reference ligand) to benchmark the predictions.
Active Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Without specific docking studies for this compound, a detailed account of its active site interactions cannot be furnished. Generally, the analysis of a docked pose would identify key interactions between the ligand and the amino acid residues of the protein's active site. For a molecule with the structure of this compound, one could anticipate potential hydrogen bonds involving the carbonyl oxygen and the hydrazono group. The ethyl and methyl groups, as well as the indole (B1671886) ring, would likely participate in hydrophobic and van der Waals interactions. A table detailing such interactions would typically list the interacting atoms, the type of interaction, and the distance.
Ligand Efficiency and Drug-Likeness Calculations
Ligand efficiency (LE) and drug-likeness are important metrics in early-stage drug discovery, calculated from the physicochemical properties of a compound. While specific calculations for this compound are not available, the principles of these calculations are well-established.
Ligand efficiency relates the binding affinity of a molecule to its size, typically the number of non-hydrogen atoms. It helps in selecting compounds that have a good balance of potency and size.
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters can be calculated for any known chemical structure. For this compound, these properties can be theoretically calculated, but without experimental or computationally derived binding data, key metrics like ligand efficiency cannot be determined.
Future Research Directions and Translational Perspectives Excluding Clinical Application
Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
Future research will heavily focus on the rational design and synthesis of new analogues to improve biological activity and target selectivity. The indolin-2-one hydrazone scaffold offers multiple points for chemical modification, allowing for fine-tuning of its pharmacological properties.
Key strategies include:
Substitution on the Indolin-2-one Ring: Introducing various substituents (e.g., halogens like chloro and bromo, or methyl groups) at the C5 position of the indolin-2-one ring has been shown to modulate the anti-proliferative activity of these compounds. nih.govnih.govtandfonline.com For instance, studies have demonstrated that compounds with a 5-chloro or 5-bromo substitution often exhibit potent activity. nih.govtandfonline.com
N-Alkylation of the Indolin-2-one Moiety: Modifying the nitrogen atom of the indolinone ring with different alkyl or benzyl (B1604629) groups is another avenue for creating diversity and influencing biological outcomes. nih.gov
Variation of the Hydrazone Moiety: The aromatic or heterocyclic ring attached to the hydrazone linker is a critical determinant of activity. Synthesizing analogues by reacting the 3-hydrazonoindolin-2-one intermediate with a diverse library of aldehydes and ketones can yield compounds with varied potencies. nih.govnih.govplos.org For example, incorporating thiazole (B1198619) or indole (B1671886) moieties has led to compounds with significant cytotoxic effects against various cancer cell lines. nih.govnih.gov
The synthesis of these analogues typically involves a straightforward condensation reaction between a substituted isatin (B1672199) (or its 3-hydrazono derivative) and a suitable hydrazine (B178648) or carbonyl compound, often under reflux in a solvent like ethanol (B145695) with an acid catalyst. plos.orgnih.gov
| Compound ID | Modification on Indolin-2-one | Hydrazone Moiety | Key Finding | Reference |
| 5b | 5-Chloro | Thiazol-2-ylmethylene | Potent anti-proliferative activity (Average IC50 = 4.37 µM) | nih.gov |
| 5c | 5-Chloro | 4-Methylthiazol-2-ylmethylene | Potent anti-proliferative activity (Average IC50 = 2.53 µM) | nih.gov |
| 6f | 5-Chloro | (1-Methyl-1H-indol-3-yl)methylene | Cytotoxic against cancer cell lines | nih.gov |
| 6g | 5-Bromo | (1-Methyl-1H-indol-3-yl)methylene | Cytotoxic against cancer cell lines | nih.gov |
| 6n | Unsubstituted | (1-Propyl-1H-indol-3-yl)methylene | Highly active against MCF-7 cells (IC50 = 1.04 µM) | nih.govnih.gov |
Exploration of New Therapeutic Targets and Mechanisms of Action
While kinase inhibition is a well-known mechanism for many indolin-2-one derivatives (e.g., Sunitinib), future research is aimed at identifying novel therapeutic targets to expand their application. ekb.egmdpi.com The versatility of the scaffold allows it to interact with a range of biological macromolecules.
Emerging and future areas of exploration include:
Enzyme Inhibition: Beyond kinases, these compounds are being investigated as inhibitors of other crucial enzymes. For example, certain derivatives have been designed to target DNA gyrase, presenting possibilities for developing new antimicrobial agents. mdpi.com
Modulation of Protein-Protein Interactions: The scaffold can be elaborated to disrupt critical protein-protein interactions that drive disease pathology.
Targeting Neurodegenerative Pathways: Hydrazone-containing scaffolds are being explored for their potential to inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). researchgate.net
Anti-proliferative Mechanisms: Research continues to uncover diverse anti-proliferative mechanisms. For instance, some hydrazonoindolin-2-ones have been found to affect the levels of phosphorylated retinoblastoma (Rb) protein, a key regulator of the cell cycle. nih.govtandfonline.com Others inhibit tubulin polymerization, a validated anticancer strategy. nih.gov
Development of Multi-Targeted Ligands Based on the Indolin-2-one Hydrazone Scaffold
Given the multifactorial nature of complex diseases like cancer and neurodegenerative disorders, the "one molecule, one target" paradigm is shifting towards multi-target-directed ligands (MTDLs). nih.govnih.gov The indolin-2-one hydrazone structure is an ideal scaffold for designing MTDLs, which can modulate multiple pathological pathways simultaneously. ekb.egnih.gov
Future strategies involve:
Hybrid Molecule Design: This approach involves chemically fusing the indolin-2-one hydrazone scaffold with another pharmacophore known to interact with a different target. This can create a single molecule with dual or multiple activities.
Combating Drug Resistance: MTDLs can be designed to hit both a primary target and a pathway that confers resistance, offering a potential solution to treatment failure. ekb.eg
Neurodegenerative Diseases: In the context of Alzheimer's disease, MTDLs based on hydrazone scaffolds are being designed to simultaneously inhibit cholinesterases and monoamine oxidases, offering a synergistic therapeutic effect. researchgate.netnih.gov
Advanced Synthetic Methodologies for Sustainable Production
To make the synthesis of indolin-2-one hydrazone libraries more efficient, economical, and environmentally friendly, researchers are moving beyond conventional methods.
Future directions in synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. minarjournal.com
One-Pot Reactions: Developing multi-component, one-pot synthesis procedures where reactants are mixed together to form the final product without isolating intermediates can increase efficiency and reduce waste.
Solvent-Free Conditions: Grinding techniques (mechanochemistry) or microwave irradiation without a solvent are being explored to create cleaner and more sustainable synthetic protocols. minarjournal.com
Catalyst Innovation: Exploring novel and reusable catalysts for the condensation reaction can further enhance the sustainability of the synthesis.
Deepening Mechanistic Understanding of Biological Effects
A crucial future direction is to move beyond identifying a primary target to understanding the full spectrum of cellular consequences following compound administration. This involves a deeper dive into the molecular and cellular mechanisms of action.
Key research areas will include:
Apoptosis Induction Pathways: Detailed studies are needed to elucidate how these compounds trigger programmed cell death. Research has shown that active analogues can increase the expression of pro-apoptotic proteins like Bax and caspases (caspase-3, caspase-9) while decreasing anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net
Cell Cycle Analysis: Investigating the effects on cell cycle progression is vital. Several indolin-2-one hydrazones have been shown to cause cell cycle arrest, for instance, by decreasing the population of cells in the G1 phase and increasing them in the S phase or by causing a significant decrease in the G2/M phase. nih.govplos.orgresearchgate.netnih.gov
Oxidative Stress: Some compounds in this class have been found to generate reactive oxygen species (ROS), which can contribute to their cytotoxic effects. nih.govresearchgate.net Understanding how these molecules modulate the cellular redox environment is an important area of future study.
Integration of In Silico and In Vitro Approaches for Lead Optimization
The integration of computational (in silico) methods with experimental (in vitro) testing is essential for accelerating the drug discovery and lead optimization process. nih.govresearchgate.net This synergy allows for a more rational and efficient design of new, more effective molecules.
Future research will increasingly rely on:
Molecular Docking: In silico docking studies are used to predict the binding modes of newly designed analogues within the active site of a target protein. nih.govnih.govacs.org This helps in understanding structure-activity relationships (SAR) and prioritizing which compounds to synthesize.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new compounds with a higher probability of being active. acs.org
ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to identify candidates with better drug-like properties early in the discovery process. johnshopkins.edu
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate chemical structure with biological activity, enabling the prediction of potency for newly designed compounds before their synthesis. nih.gov
By combining these computational predictions with robust in vitro biological evaluations, researchers can more effectively and rapidly optimize the indolin-2-one hydrazone scaffold to develop lead compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov
Q & A
Basic: What synthetic methodologies are employed for the preparation of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one analogs?
Answer:
Synthesis typically involves refluxing indole derivatives (e.g., 1H-indole-2,3-dione) with hydrazine compounds in ethanol under acid catalysis (e.g., p-toluene sulphanilic acid). For example, similar hydrazono-indolinones were synthesized via 4-hour reflux, followed by recrystallization (ethanol) or column chromatography, yielding 68–87% . Optimization includes adjusting molar ratios and reaction time to improve purity and yield.
Basic: Which analytical techniques are critical for confirming the structure of hydrazono-indolin-2-one derivatives?
Answer:
Key techniques include:
- Elemental analysis (CHNS): Validates molecular composition (e.g., C: 62.78% calculated vs. 62.81% observed) .
- NMR spectroscopy: 1H/13C NMR confirms substituent positions and hydrazone tautomerism.
- Mass spectrometry (MS): Determines molecular ion peaks (e.g., C18H14N7O at m/z 344.12) .
Discrepancies require repeated measurements, solvent purity checks, and alternative methods like X-ray crystallography.
Advanced: How can researchers address contradictions between computational predictions and experimental biological activity data?
Answer:
- Multi-software validation: Use Schrödinger Maestro for docking and Epik for protonation state corrections .
- Force field adjustments: Optimize parameters (e.g., OPLS4) to better model ligand-receptor interactions.
- Binding site flexibility: Incorporate molecular dynamics to account for protein conformational changes .
- Experimental validation: Re-test compounds under standardized bioassay conditions to resolve discrepancies.
Advanced: What factorial design approaches optimize reaction conditions for synthesizing hydrazono-indolin-2-one derivatives?
Answer:
A full factorial design can systematically test variables (temperature, catalyst concentration, time). For example:
- Factors: Reflux time (4–8 hrs), acid catalyst concentration (0.5–2.0 mol%), solvent ratio (ethanol/THF).
- Response: Yield and purity.
Statistical tools (ANOVA) identify significant factors, reducing experimental runs by ~40% while achieving >85% yield .
Advanced: How to enhance stereoselectivity in spiroannulation reactions involving indolin-2-one cores?
Answer:
- Chiral auxiliaries: Use tert-butoxycarbonyl (Boc) groups to direct stereochemistry during [4+2] cycloadditions.
- Asymmetric catalysis: Employ Lewis acids (e.g., ZnCl2) at controlled temperatures (-78°C to RT) to achieve >70% diastereomeric excess .
- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) isolates stereoisomers.
Basic: What purification methods are most effective for isolating hydrazono-indolin-2-one products?
Answer:
- Recrystallization: Ethanol or methanol effectively removes impurities, yielding high-purity crystals (e.g., 68% recovery) .
- Column chromatography: Silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) separates byproducts. Monitor fractions via TLC (Rf = 0.3–0.5) .
Advanced: How to resolve spectral data contradictions in hydrazono-indolin-2-one characterization?
Answer:
- NMR reassignment: Compare experimental shifts with computed spectra (DFT calculations) to verify tautomeric forms.
- Isotopic labeling: Use 15N-labeled hydrazines to track hydrazone connectivity via 2D NMR (HSQC, HMBC) .
- X-ray diffraction: Resolve ambiguous structures by determining crystal packing and hydrogen-bonding networks.
Basic: What safety protocols are critical when handling hydrazine derivatives in synthesis?
Answer:
- Ventilation: Use fume hoods to avoid inhaling hydrazine vapors.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Waste disposal: Neutralize acidic residues before disposal (e.g., sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
